molecular formula C10H10N2 B012156 2-[(E)-prop-1-enyl]-1H-benzimidazole CAS No. 105259-40-3

2-[(E)-prop-1-enyl]-1H-benzimidazole

Cat. No.: B012156
CAS No.: 105259-40-3
M. Wt: 158.2 g/mol
InChI Key: LGWRNIXKHGASPF-GORDUTHDSA-N
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Description

2-[(E)-prop-1-enyl]-1H-benzimidazole is an organic compound with the molecular formula C10H10N2 It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-prop-1-enyl]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Prop-1-enyl Group: The prop-1-enyl group can be introduced via a Heck reaction, where the benzimidazole core is reacted with a suitable alkene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-prop-1-enyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-[(E)-prop-1-enyl]-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biological studies to investigate enzyme activities, protein interactions, and cellular processes.

    Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-prop-1-enyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simple benzimidazole ring.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

Uniqueness

2-[(E)-prop-1-enyl]-1H-benzimidazole is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-prop-1-enyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3,(H,11,12)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWRNIXKHGASPF-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419677
Record name NSC403382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-22-4
Record name NSC403382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-PROPENYL)BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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